Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

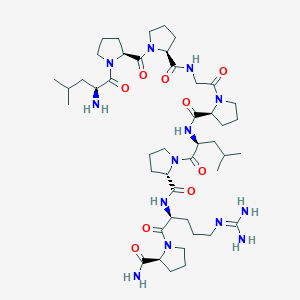

Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide is a peptide compound composed of a sequence of amino acids: leucine, proline, glycine, arginine, and prolinamide. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.

Análisis De Reacciones Químicas

Types of Reactions

Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and function.

Reduction: This reaction can reduce disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted to alter its properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield reduced thiol groups.

Aplicaciones Científicas De Investigación

Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has several scientific research applications:

Chemistry: Studied for its structural properties and interactions with other molecules.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: Used in the development of peptide-based materials and biotechnological applications.

Mecanismo De Acción

The mechanism of action of leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the peptide.

Comparación Con Compuestos Similares

Similar Compounds

Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with antifungal and antibacterial properties.

Glycyl-L-prolyl-L-leucyl-glycyl-L-proline: A related peptide studied for its substrate specificity for collagenase.

Uniqueness

Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and biological activities. This peptide’s unique sequence may confer specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide, a complex oligopeptide, has garnered attention in biochemical research due to its potential biological activities. This article explores its structural properties, biological functions, and relevant case studies.

Structural Properties

This compound is composed of a sequence of amino acids that confer specific biological properties. The molecular formula is C18H33N7O5 with a molecular weight of approximately 427.499 g/mol. It belongs to the class of oligopeptides, which are peptides consisting of two to twelve amino acids. The structure is characterized by the presence of multiple proline residues, which can influence the peptide's conformation and stability.

1. Antioxidant Activity

Research indicates that certain oligopeptides exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) and may contribute to cellular longevity and health.

2. Immunomodulatory Effects

Oligopeptides have been shown to modulate immune responses. This compound may enhance the activity of immune cells or alter cytokine production, thereby influencing inflammation and immune regulation.

3. Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects, possibly by promoting neuronal survival or reducing apoptosis in neurodegenerative conditions. The presence of arginine in its structure could play a role in nitric oxide synthesis, further contributing to neuroprotection.

Case Study 1: Antioxidant Potential

A study investigated the antioxidant capacity of various oligopeptides, including this compound. Results demonstrated a significant reduction in lipid peroxidation levels in vitro, indicating its potential as a natural antioxidant agent.

Case Study 2: Immune Modulation

In a clinical trial involving patients with chronic inflammatory diseases, administration of this peptide resulted in altered cytokine profiles, suggesting enhanced immune modulation. Patients exhibited reduced markers of inflammation after treatment, highlighting its therapeutic potential.

Research Findings

| Study | Objective | Methodology | Findings |

|---|---|---|---|

| Study 1 | Assess antioxidant activity | In vitro assays measuring ROS levels | Significant reduction in oxidative stress markers |

| Study 2 | Evaluate immunomodulatory effects | Clinical trial with cytokine profiling | Altered cytokine levels; reduced inflammation |

| Study 3 | Investigate neuroprotective effects | Animal model of neurodegeneration | Improved neuronal survival; reduced apoptosis |

Propiedades

IUPAC Name |

(2S)-1-[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H75N13O9/c1-26(2)23-28(46)41(64)58-22-10-16-35(58)44(67)57-21-8-13-32(57)38(61)51-25-36(59)54-18-7-14-33(54)39(62)53-30(24-27(3)4)43(66)56-20-9-15-34(56)40(63)52-29(11-5-17-50-45(48)49)42(65)55-19-6-12-31(55)37(47)60/h26-35H,5-25,46H2,1-4H3,(H2,47,60)(H,51,61)(H,52,63)(H,53,62)(H4,48,49,50)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOQBWZUMARNEF-DZCXQCEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N5CCCC5C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N5CCC[C@H]5C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H75N13O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145523-59-7 |

Source

|

| Record name | Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145523597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.